Sodium4-methylpiperazine-1-carboxylate
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Overview
Description
Sodium4-methylpiperazine-1-carboxylate is an organic compound belonging to the class of piperazine carboxylic acids. These compounds are characterized by a piperazine ring substituted by one or more carboxylic acid groups. The presence of the sodium ion makes it a salt form, which can influence its solubility and reactivity. Piperazine derivatives are widely used in pharmaceuticals due to their biological activity and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium4-methylpiperazine-1-carboxylate typically involves the reaction of 4-methylpiperazine with a carboxylating agent in the presence of a sodium source. One common method is the reaction of 4-methylpiperazine with carbon dioxide in the presence of sodium hydroxide. This reaction can be carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of mechanochemical synthesis, which involves grinding the reactants together in the absence of solvents, has also been explored as a green chemistry approach .
Chemical Reactions Analysis
Types of Reactions
Sodium4-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carboxylate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous medium at elevated temperatures.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives
Scientific Research Applications
Sodium4-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of sodium4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to GABA receptors, influencing neurotransmission and leading to potential therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A parent compound with similar structural features but lacking the carboxylate group.
N-methylpiperazine: Similar structure with a methyl group attached to the nitrogen atom.
4-methylpiperazine: Similar structure but without the carboxylate group.
Uniqueness
Sodium4-methylpiperazine-1-carboxylate is unique due to the presence of both the sodium ion and the carboxylate group, which can influence its solubility, reactivity, and biological activity. This combination of features makes it a versatile compound in various applications, distinguishing it from other piperazine derivatives .
Properties
Molecular Formula |
C6H11N2NaO2 |
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Molecular Weight |
166.15 g/mol |
IUPAC Name |
sodium;4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C6H12N2O2.Na/c1-7-2-4-8(5-3-7)6(9)10;/h2-5H2,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
SCZJKVRWLXBGLL-UHFFFAOYSA-M |
Canonical SMILES |
CN1CCN(CC1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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